Fosfonato de dimetil (1-diazo-2-oxopropil)

Descripción general

Descripción

Dimethyl (1-Diazo-2-oxopropyl)phosphonate, often referred to as DMOP, is a chemical compound used in a variety of scientific research applications. DMOP is a highly reactive compound that can be used to synthesize a variety of other compounds, as well as to study the mechanism of action and biochemical and physiological effects of various compounds.

Aplicaciones Científicas De Investigación

Síntesis de Heterociclos de Nitrógeno

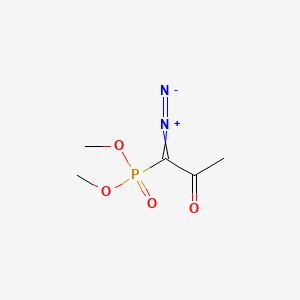

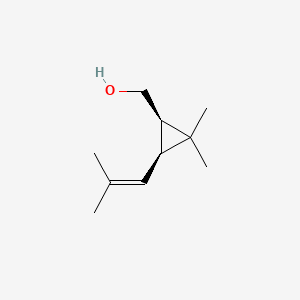

El fosfonato de dimetil (1-diazo-2-oxopropil) es un bloque de construcción versátil para la síntesis orgánica {svg_1}. Reacciona mediante cicloadición dipolar y otras vías para proporcionar acceso a diversas clases de heterociclos de nitrógeno, incluidos pirazoles, triazolinas, oxazoles y tiazoles sustituidos con fosforilo {svg_2}.

Síntesis de Compuestos Etilínicos

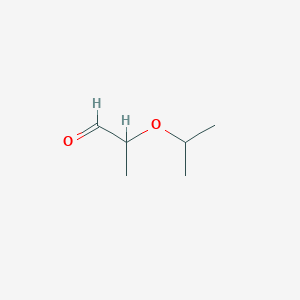

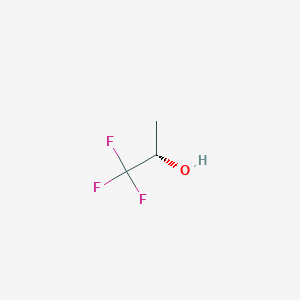

Este compuesto se puede utilizar como reactivo para la síntesis de compuestos etilínicos (alquinos) a partir de aldehídos {svg_3}. Los alquinos son un tipo de hidrocarburo con uno o más enlaces triples carbono-carbono. Son bloques de construcción fundamentales en la química orgánica sintética y la ciencia de los materiales.

Síntesis de N-óxidos de Isoquinolina y Piridina

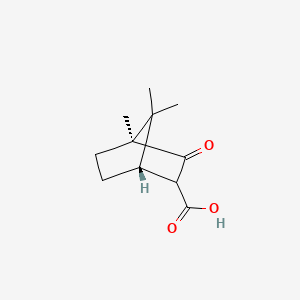

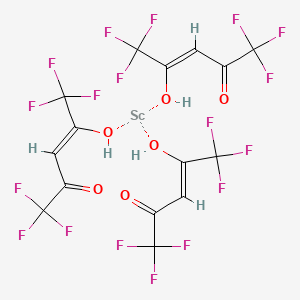

El fosfonato de dimetil (1-diazo-2-oxopropil) se puede utilizar para la ciclación con oximas en presencia de un catalizador de rodio (Rh) para sintetizar N-óxidos de isoquinolina y piridina {svg_4}. Estos compuestos son importantes en la industria farmacéutica debido a su amplia gama de actividades biológicas.

Formación de Enlaces C-C

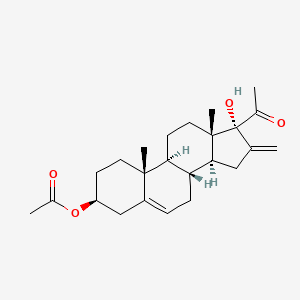

El compuesto es adecuado para reacciones que involucran la formación de enlaces C-C {svg_5}. La formación de enlaces carbono-carbono es un proceso clave en la construcción de moléculas orgánicas complejas, y por lo tanto, es de gran importancia en la síntesis orgánica.

Mecanismo De Acción

Target of Action

Dimethyl (1-Diazo-2-oxopropyl)phosphonate, also known as the Bestmann-Ohira Reagent, is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are aldehydes, which it converts into ethynyl compounds (alkynes) .

Mode of Action

The compound interacts with its targets (aldehydes) through a process known as diazo transfer . This reaction results in the conversion of aldehydes into alkynes .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of alkynes from aldehydes . The downstream effects of these pathways can lead to the formation of various organic compounds, including isoquinoline and pyridine N-oxides .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the transformation of aldehydes into alkynes . This transformation can be utilized in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of Dimethyl (1-Diazo-2-oxopropyl)phosphonate are influenced by environmental factors such as temperature, pH, and the presence of other reactants . For instance, it is typically stored at low temperatures (2-8°C) to maintain its stability . Furthermore, the compound is sensitive to light, indicating that its action and stability can be affected by exposure to light .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known to act as a nucleophile, selectively targeting electrophilic sites on other molecules .

Cellular Effects

The cellular effects of Dimethyl (1-Diazo-2-oxopropyl)phosphonate are not well-documented. Given its role in the synthesis of various compounds, it is likely that it influences cell function by altering the availability or activity of these compounds. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is sensitive to light and heat , suggesting that its effects may change over time due to degradation. Long-term effects on cellular function observed in in vitro or in vivo studies have not been reported .

Metabolic Pathways

Given its role in the synthesis of various compounds, it is likely that it interacts with a variety of enzymes and cofactors .

Transport and Distribution

Given its solubility in common organic solvents and inorganic salt flame retardants , it is likely that it can be transported and distributed within cells and tissues.

Subcellular Localization

Given its chemical properties, it is likely that it can interact with various cellular compartments and organelles .

Propiedades

IUPAC Name |

1-diazo-1-dimethoxyphosphorylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHSJJGGWYIFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=[N+]=[N-])P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455381 | |

| Record name | Dimethyl (1-Diazo-2-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90965-06-3 | |

| Record name | Dimethyl (1-diazo-2-oxopropyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090965063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (1-Diazo-2-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl (1-diazo-2-oxopropyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL (1-DIAZO-2-OXOPROPYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96G79J0LR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)